molecular formula C15H12N2O4S B3008136 N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-5-methylisoxazole-4-carboxamide CAS No. 1797615-70-3

N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-5-methylisoxazole-4-carboxamide

Cat. No. B3008136
CAS RN: 1797615-70-3
M. Wt: 316.33
InChI Key: RDLLYFHFMXSBPN-UHFFFAOYSA-N
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Description

N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-5-methylisoxazole-4-carboxamide, also known as FTI-277, is a small molecule inhibitor that has been extensively studied for its potential use as an anti-cancer drug. FTI-277 is a member of the farnesyltransferase inhibitor (FTI) family, which targets the enzyme farnesyltransferase (FTase) and thereby inhibits the farnesylation of proteins involved in cell signaling pathways.

Scientific Research Applications

Synthesis and Antiprotozoal Activity

A key area of research involving compounds structurally related to N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-5-methylisoxazole-4-carboxamide focuses on their synthesis and evaluation as antiprotozoal agents. Novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines have been synthesized, showcasing strong DNA affinities and significant in vitro and in vivo activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum. These compounds, developed through a series of chemical reactions starting with furan derivatives, demonstrate the potential of furan-based compounds in treating protozoal infections (Ismail et al., 2004).

Chemical Synthesis and Reactivity

Another aspect of research involves the chemical synthesis and reactivity of furan derivatives, which can lead to the development of various heterocyclic compounds with potential biological activities. For instance, the synthesis of N-(1-Naphthyl)furan-2-carboxamide and its further transformation into 2-(furan-2-yl)benzo[e][1,3]benzothiazole via a series of chemical reactions highlights the versatility of furan compounds in synthetic organic chemistry (Aleksandrov & El’chaninov, 2017).

Antitumor Activity and Enzyme Inhibition

Furan and thiophene analogues of tiazofurin, known as furanfurin and thiophenfurin, have been synthesized and evaluated for their antitumor activity and interactions with inosine monophosphate dehydrogenase (IMPDH). Thiophenfurin exhibited cytotoxicity in vitro toward various cancer cell lines and showed in vivo activity, highlighting the therapeutic potential of furan and thiophene derivatives in cancer treatment (Franchetti et al., 1995).

Catalysis and Bond Activation

Research has also explored the catalytic activities of compounds related to this compound, particularly in C-H bond activation and borylation of furans and thiophenes. These studies contribute to the development of new catalytic methods for the functionalization of heteroaromatic compounds, offering pathways for the synthesis of complex molecules (Hatanaka, Ohki, & Tatsumi, 2010).

properties

IUPAC Name

N-[[5-(furan-2-carbonyl)thiophen-2-yl]methyl]-5-methyl-1,2-oxazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O4S/c1-9-11(8-17-21-9)15(19)16-7-10-4-5-13(22-10)14(18)12-3-2-6-20-12/h2-6,8H,7H2,1H3,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDLLYFHFMXSBPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)C(=O)NCC2=CC=C(S2)C(=O)C3=CC=CO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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